methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 2-position with a 3-(trifluoromethylsulfanyl)phenyl group and at the 7-position with an amino-linked cyclopentyl moiety. The cyclopentyl ring adopts a stereospecific configuration (1S,2R,3S,4R) with vicinal dihydroxy groups, while the sulfamate ester at the N-position enhances solubility and metabolic stability. Its design likely targets enzymes or receptors requiring both hydrophobic (trifluoromethylsulfanyl) and polar (dihydroxy, sulfamate) interactions .
Properties
Molecular Formula |
C19H20F3N5O5S2 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]sulfamate |
InChI |
InChI=1S/C19H20F3N5O5S2/c1-32-34(30,31)26-14-8-13(17(28)18(14)29)24-15-5-6-23-16-9-12(25-27(15)16)10-3-2-4-11(7-10)33-19(20,21)22/h2-7,9,13-14,17-18,24,26,28-29H,8H2,1H3/t13-,14+,17+,18-/m1/s1 |
InChI Key |
PUMGWJMQPGYZFC-IDCJVQTKSA-N |
Isomeric SMILES |
COS(=O)(=O)N[C@H]1C[C@H]([C@@H]([C@@H]1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F |
Canonical SMILES |
COS(=O)(=O)NC1CC(C(C1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of TAK-243 involves several steps, starting with the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods for TAK-243 are not widely disclosed, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
TAK-243 undergoes various chemical reactions, primarily focusing on its interaction with UBA1. The compound forms a covalent adduct with ubiquitin, thereby inhibiting the activation of UBA1. This inhibition disrupts the ubiquitin conjugation cascade, leading to the accumulation of non-ubiquitylated proteins and subsequent proteotoxic stress . Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors to study the compound’s mechanism of action. The major products formed from these reactions are ubiquitin-TAK-243 adducts and non-ubiquitylated proteins .
Scientific Research Applications
Methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate, also known as TAK-243 or MLN7243, is a chemical compound with the molecular formula C19H20F3N5O5S2 and a molecular weight of 519.52 .
Synonyms and Identifiers: This compound is also known by several synonyms, including:
- MLN-7243
- TAK-243 (MLN7243)
- {(1R,2R,3S,4R)-2,3-Dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl}methyl sulfamate
- Sulfamic acid, (trifluoromethyl)thio]phenyl]pyrazolo$$1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester
It has a CAS number of 1450833-55-2 . The FDA UNII code for this substance is V9GGV0YCDI . Its PubChem CID is 91885499 .
Physicochemical Properties: Methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate appears as a white to light yellow crystalline solid . It is soluble in DMSO and should be stored at 2-8°C, protected from light . The predicted density is 1.75±0.1 g/cm3, and the predicted pKa is 9.35±0.70 .
Safety and Handling: According to GHS (Globally Harmonized System) labeling, this compound is classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Scientific Research Applications: Methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate is known as an inhibitor of the ubiquitin-activating enzyme (E1) . It is used in research related to the ubiquitin-proteasome pathway, which is involved in cellular protein degradation and regulation . Specifically, it can inhibit the E1 enzyme, which is necessary for initiating the ubiquitination process. Ubiquitination is a crucial mechanism that tags proteins for degradation or alters their function . By inhibiting E1, TAK-243 disrupts this pathway, affecting various cellular processes, including:
- Nuclear factor-κB (NF-κB) pathway: TAK-243 is used to study and modulate the NF-κB pathway, which plays a key role in inflammation, immunity, and cell survival .
- Apoptosis: Researchers use TAK-243 to investigate the role of ubiquitination in apoptosis, or programmed cell death .
- E1/E2/E3 Enzyme Interactions: It serves as a tool to explore the interactions between E1, E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) enzymes .
Mechanism of Action
TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a covalent adduct with ubiquitin, TAK-243 blocks the activation of UBA1, leading to the accumulation of non-ubiquitylated proteins. This disruption in the ubiquitin conjugation cascade induces proteotoxic stress, DNA damage stress, and ultimately cell death . The molecular targets of TAK-243 include UBA1 and other related E1 enzymes, although TAK-243 shows higher selectivity for UBA1 .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Stereochemical Advantage : The (1S,2R,3S,4R) cyclopentyl configuration in the target compound enables precise interactions with chiral binding sites, unlike planar analogues in and .
- Sulfamate vs.
- Trifluoromethylsulfanyl Group : This substituent offers superior metabolic stability over halogenated aryl groups () due to resistance to oxidative degradation .
Biological Activity
Methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate], commonly referred to as MLN-7243, is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Cyclopentyl structure : Provides a rigid framework that may enhance binding interactions with biological targets.
- Hydroxyl groups : Contribute to the compound's solubility and potential for hydrogen bonding.
- Sulfamate moiety : Implicated in enzyme inhibition and interaction with cellular pathways.
- Trifluoromethyl group : Enhances lipophilicity and biological activity by improving membrane permeability.
Anticancer Properties
MLN-7243 has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) |
|---|---|---|---|
| A549 | 44.4 | Doxorubicin | 52.1 |
| HCT116 | 17.8 | Doxorubicin | 52.1 |
| HePG2 | 12.4 | Doxorubicin | 52.1 |
| PACA2 | 22.4 | Doxorubicin | 52.1 |
These findings indicate that MLN-7243 is more effective than Doxorubicin in certain contexts, suggesting its potential as a lead compound in cancer therapy .
The mechanism of action for MLN-7243 appears to involve:
- Inhibition of key enzymes : The compound has been shown to interfere with various enzymatic pathways crucial for cancer cell proliferation.
- Downregulation of oncogenes : Treatment with MLN-7243 resulted in the downregulation of genes such as EGFR, KRAS, TP53, and FASN, which are involved in tumor growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, MLN-7243 has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus mycoides | 4.88 µg/mL |
| Escherichia coli | Not specified |
| Candida albicans | Not specified |
These results indicate its potential utility in treating infections alongside its anticancer applications .
Case Studies and Research Findings
Recent studies have explored the structural activity relationships (SAR) of pyrazolo[1,5-a]pyrimidin derivatives, including MLN-7243. These studies have identified critical features that enhance biological activity:
- High-throughput screening : Identified pyrazolo[1,5-a]pyrimidin derivatives as promising candidates for further development against Mycobacterium tuberculosis.
- Mechanistic insights : Investigations into the inhibition of cell wall biosynthesis pathways revealed that compounds similar to MLN-7243 do not target conventional pathways, indicating novel mechanisms at play .
Q & A
Q. What are the key steps in synthesizing methyl N-[(1S,2R,3S,4R)-...]sulfamate, and how are reaction conditions optimized?
The synthesis involves multi-step procedures, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-amine . Critical steps include:
- Coupling reactions : Use of K₂CO₃ in N,N-dimethylformamide (DMF) at room temperature to facilitate nucleophilic substitution .
- Stereochemical control : The cyclopentyl moiety’s (1S,2R,3S,4R) configuration is achieved via chiral resolution or asymmetric catalysis .
- Sulfamate formation : Reaction of the hydroxylamine intermediate with sulfonyl fluorides under anhydrous conditions, as described in N-acyl sulfamate syntheses .
Optimization : Temperature (e.g., 80°C for cyclization ), solvent polarity (THF vs. DMF), and inert atmospheres are critical for yield and purity.
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) resolve stereochemistry and confirm substituent positions .
- HRMS : High-resolution mass spectrometry validates molecular formula and detects isotopic patterns (e.g., trifluoromethyl groups) .
- HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection assess purity (>98%) and separate diastereomers .
- X-ray Crystallography : Resolves absolute configuration of the cyclopentyl and pyrimidine moieties .
Q. How can researchers evaluate the compound’s solubility and stability for preclinical studies?
- Solubility screening : Use polar solvents (e.g., DMSO, ethanol) and measure partition coefficients (LogP) via shake-flask methods .
- Stability assays : Accelerated degradation studies under acidic/alkaline conditions (pH 1–12) and thermal stress (40–60°C) identify labile groups (e.g., sulfamate esters) .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data in enzyme inhibition assays?
- Dose-response curves : Validate IC₅₀ values across multiple concentrations to rule out assay interference (e.g., fluorescence quenching) .
- Counter-screening : Test against structurally related enzymes (e.g., kinases vs. phosphatases) to confirm selectivity .
- Crystallographic studies : Resolve ligand-enzyme binding modes to explain potency variations (e.g., trifluoromethyl group interactions) .
Q. How can isotopic labeling (e.g., deuterium) aid in metabolic pathway analysis?
Q. What computational methods predict target binding affinity and structure-activity relationships (SAR)?
Q. How are impurities and degradation products identified during scale-up synthesis?
- LC-MS/MS : Detect low-abundance impurities (e.g., de-sulfonated byproducts) with high sensitivity .
- Forced degradation : Expose the compound to oxidative (H₂O₂), photolytic (UV light), and hydrolytic conditions to profile degradation pathways .
Methodological Notes
- Stereochemical challenges : The compound’s four stereocenters require chiral HPLC or enzymatic resolution for accurate configuration control .
- Bioactivity contradictions : Cross-validate enzyme inhibition data using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
- Scale-up limitations : Transitioning from milligram to gram-scale synthesis may necessitate switching from batch to flow chemistry for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
